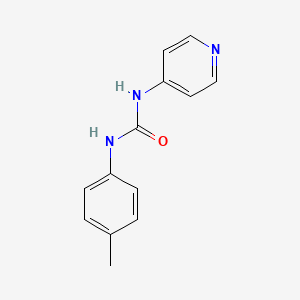
2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Pyridin-2-yloxy)ethan-1-amine dihydrochloride, also known as 2-Pyridylethanamine dihydrochloride (2-PEA-DHC), is a novel compound with potential applications in scientific research. It is a member of the pyridine-based family of compounds and has a wide range of biochemical and physiological effects. It is an interesting compound to study due to its ability to interact with various neurotransmitters and receptors, as well as its ability to modulate physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
2-PEA-DHC has a wide range of potential applications in scientific research. It has been used to study the effects of various neurotransmitters and receptors on physiological and biochemical processes. It has also been used to study the effects of various drugs on these processes. Additionally, 2-PEA-DHC has been used to study the effects of various environmental toxins on biochemical and physiological processes.
Wirkmechanismus
2-PEA-DHC acts on various neurotransmitters and receptors in the body. It binds to and modulates the activity of various receptors, including serotonin, dopamine, and norepinephrine receptors. It also modulates the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and catechol-O-methyltransferase. Additionally, 2-PEA-DHC modulates the activity of various ion channels, including calcium, potassium, and sodium channels.
Biochemical and Physiological Effects
2-PEA-DHC has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors, enzymes, and ion channels. It has also been shown to modulate the release of various hormones, including serotonin, dopamine, and norepinephrine. Additionally, 2-PEA-DHC has been shown to modulate various metabolic processes, including glucose metabolism, lipid metabolism, and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-PEA-DHC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in large quantities. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, 2-PEA-DHC also has several limitations for use in laboratory experiments. It is a relatively weak compound, and its effects may not be significant in some experiments. Additionally, it is a relatively slow-acting compound, and its effects may not be immediate.
Zukünftige Richtungen
2-PEA-DHC has potential applications in a wide range of scientific research areas. It could be used to study the effects of various drugs on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes. Furthermore, it could be used to study the effects of various neurotransmitters and receptors on biochemical and physiological processes. Finally, it could be used to study the effects of various metabolic processes on biochemical and physiological processes.
Eigenschaften
IUPAC Name |
2-pyridin-2-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRTMNJIGTGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)ethanamine dihydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)



